molecular formula C24H32N2O4 B12720774 N,N'-Bis(2-hydroxybenzoyl)-1,10-diaminodecane CAS No. 90746-00-2

N,N'-Bis(2-hydroxybenzoyl)-1,10-diaminodecane

Cat. No.: B12720774
CAS No.: 90746-00-2
M. Wt: 412.5 g/mol
InChI Key: BMXPNMMRPMEGST-UHFFFAOYSA-N
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Description

N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane is a chemical compound known for its unique structure and properties It consists of two hydroxybenzoyl groups attached to a 1,10-diaminodecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane typically involves the reaction of 1,10-diaminodecane with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane involves its ability to chelate metal ions and interact with biological targets. The hydroxybenzoyl groups can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane is unique due to its specific structure, which provides distinct properties such as enhanced stability and specific interactions with metal ions and biological targets. Its longer aliphatic chain compared to similar compounds may offer different solubility and binding characteristics, making it suitable for various applications.

Properties

CAS No.

90746-00-2

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

2-hydroxy-N-[10-[(2-hydroxybenzoyl)amino]decyl]benzamide

InChI

InChI=1S/C24H32N2O4/c27-21-15-9-7-13-19(21)23(29)25-17-11-5-3-1-2-4-6-12-18-26-24(30)20-14-8-10-16-22(20)28/h7-10,13-16,27-28H,1-6,11-12,17-18H2,(H,25,29)(H,26,30)

InChI Key

BMXPNMMRPMEGST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCCCCNC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

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